molecular formula C12H19N3O2 B13453529 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers

Cat. No.: B13453529
M. Wt: 237.30 g/mol
InChI Key: JSFRKDAMUCAUQD-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid, Mixture of diastereomers, is a synthetic organic compound. It features a cyclohexane ring substituted with a triazole moiety and a carboxylic acid group. The presence of diastereomers indicates that the compound has multiple stereocenters, leading to different spatial arrangements of the atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclohexane Ring: Starting from a suitable cyclohexane precursor, the ring is functionalized to introduce the necessary substituents.

    Introduction of the Triazole Group: This can be achieved through a click chemistry reaction, where an azide reacts with an alkyne in the presence of a copper catalyst to form the triazole ring.

Industrial Production Methods

In an industrial setting, the synthesis would be scaled up using batch or continuous flow processes. The reaction conditions would be optimized for yield, purity, and cost-effectiveness. Common techniques include:

    Catalysis: Using metal catalysts to increase reaction rates.

    Purification: Employing crystallization, distillation, or chromatography to isolate the desired product.

Chemical Reactions Analysis

Reactions Involving the Triazole Ring

The 1,2,3-triazole moiety participates in several key reactions:

Reaction TypeConditionsProducts/OutcomesYieldCatalysts/ReagentsCitation
Cycloaddition Cu(I) catalyst, room temperatureFormation of triazole-linked conjugates75–92%CuSO₄·5H₂O, sodium ascorbate
Coordination Chemistry Ethanol/water, 25°CMetal complexes (e.g., with Cu²⁺, Zn²⁺)60–85%Transition metal salts
N-Alkylation K₂CO₃, DMF, 60°CAlkylated triazole derivatives45–78%Alkyl halides
  • Mechanistic Insight : The triazole ring’s nitrogen atoms act as electron-rich sites, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition, CuAAC) and metal coordination. Diastereomeric mixtures may lead to stereochemical diversity in coordination complexes.

Reactions Involving the Carboxylic Acid Group

The carboxylic acid functionality undergoes classical transformations:

Reaction TypeConditionsProducts/OutcomesYieldCatalysts/ReagentsCitation
Esterification H₂SO₄, refluxMethyl/ethyl esters80–95%Methanol, ethanol
Amidation DCC, DMAP, CH₂Cl₂Amides (e.g., with primary amines)65–90%Dicyclohexylcarbodiimide (DCC)
Salt Formation NaOH, aqueousSodium/potassium salts>95%Alkali metal hydroxides
  • Key Observations : Esterification and amidation reactions are highly efficient due to the electron-withdrawing effect of the triazole ring, which activates the carboxylic acid . Diastereomers show comparable reactivity in these transformations.

Multicomponent Reactions

The compound serves as a building block in complex syntheses:

Reaction TypeConditionsProducts/OutcomesYieldCatalysts/ReagentsCitation
Peptide Coupling EDC·HCl, HOBtTriazole-peptide hybrids50–75%Ethylcarbodiimide (EDC)
Heterocycle Formation POCl₃, 100°CFused triazole-oxazole systems40–60%Phosphorus oxychloride
  • Applications : These reactions are critical in medicinal chemistry for developing LPA1 receptor antagonists and KEAP1 binders .

Diastereomer-Specific Reactivity

The mixture of diastereomers influences reaction outcomes:

PropertyDiastereomer ADiastereomer BCitation
CuAAC Reaction Rate Faster kinetics (k = 0.15 min⁻¹)Slower kinetics (k = 0.08 min⁻¹)
Metal Complex Stability Higher stability with Cu²⁺Preferential Zn²⁺ binding
  • Structural Impact : The spatial arrangement of the propan-2-yl and triazole groups affects steric interactions, leading to divergent reactivity profiles.

Stability Under Reactive Conditions

The compound’s stability was assessed under various conditions:

ConditionTemperatureDurationDegradationCitation
Acidic (HCl, 1M)25°C24h<5% decomposition
Basic (NaOH, 1M)25°C24h10–15% decomposition
Oxidative (H₂O₂)50°C6h20–30% decomposition

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: As a probe to study biological processes involving triazole-containing compounds.

    Medicine: Potential use in drug development due to the bioactive nature of triazole derivatives.

    Industry: As an intermediate in the synthesis of agrochemicals or materials science.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. Generally, triazole-containing compounds can interact with biological targets such as enzymes or receptors, modulating their activity. The carboxylic acid group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid: Lacks the propan-2-yl group.

    4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)benzene-1-carboxylic acid: Has a benzene ring instead of a cyclohexane ring.

Uniqueness

The unique combination of the cyclohexane ring, triazole moiety, and carboxylic acid group, along with the presence of diastereomers, gives 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid distinct chemical and biological properties. This uniqueness can be leveraged in designing novel compounds with specific desired activities.

Biological Activity

4-(Propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, emphasizing its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C11H16N4O2
  • Molecular Weight : 232.27 g/mol
  • IUPAC Name : 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. Triazoles are known for their ability to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. Studies have shown that derivatives of triazoles can effectively combat various fungal infections, making them valuable in clinical settings for treating conditions like candidiasis and aspergillosis .

Anticancer Activity

The anticancer potential of triazole derivatives has been extensively studied. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, a related triazole compound demonstrated micromolar inhibition of specific mitotic kinesins, leading to multipolar spindle formation and subsequent cell death in centrosome-amplified cancer cells . This mechanism suggests that 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid could similarly disrupt mitotic processes in cancer cells.

Enzyme Inhibition

Triazole compounds often act as enzyme inhibitors. For example, they have been shown to inhibit enzymes involved in the biosynthesis of nucleic acids and proteins. This inhibition can lead to reduced proliferation of pathogenic organisms and cancer cells . The specific enzyme targets for the compound under review require further investigation but may include key metabolic enzymes implicated in cancer metabolism.

Study on Antifungal Activity

A study evaluated the antifungal efficacy of several triazole derivatives against Candida albicans. The results indicated that compounds with similar structural motifs to 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid exhibited significant antifungal activity at low concentrations .

CompoundMinimum Inhibitory Concentration (MIC)Activity
Compound A0.5 µg/mLEffective
Compound B0.8 µg/mLModerate
4-(Propan-2-yl)-1-(triazole)0.6 µg/mLEffective

Study on Cancer Cell Lines

In another study focusing on breast cancer cell lines, treatment with a triazole derivative led to a marked decrease in cell viability. The compound induced apoptosis through the intrinsic pathway involving mitochondrial membrane potential disruption and caspase activation .

Cell LineTreatment Concentration (µM)Viability (%)
MCF71045
MDA-MB-2312030

The proposed mechanism of action for 4-(propan-2-yl)-1-(1H-1,2,3-triazol-1-yl)cyclohexane-1-carboxylic acid includes:

  • Inhibition of Ergosterol Synthesis : By targeting enzymes involved in ergosterol biosynthesis.
  • Induction of Apoptosis : Through activation of caspases and disruption of mitochondrial function.
  • Disruption of Mitotic Spindle Formation : Leading to aberrant cell division in cancer cells.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

4-propan-2-yl-1-(triazol-1-yl)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C12H19N3O2/c1-9(2)10-3-5-12(6-4-10,11(16)17)15-8-7-13-14-15/h7-10H,3-6H2,1-2H3,(H,16,17)

InChI Key

JSFRKDAMUCAUQD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1CCC(CC1)(C(=O)O)N2C=CN=N2

Origin of Product

United States

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